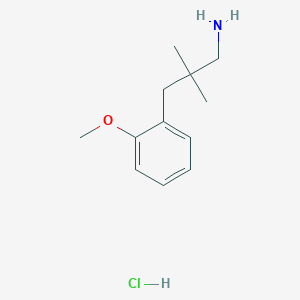
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker . α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.
Mode of Action
If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Considering the action of urapidil, it likely affects the pathways involving α-adrenergic receptors and 5ht-1a receptors .
Result of Action
Based on the action of urapidil, it can be inferred that this compound may have antihypertensive effects, lowering blood pressure without affecting heart rate .
Activité Biologique
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound exhibits significant interactions with various biological targets. Notably, it has been shown to engage with β-adrenergic receptors, which are crucial for regulating cardiovascular functions such as heart rate and smooth muscle relaxation. The presence of the methoxy group enhances its pharmacological properties by modulating these interactions.
Cellular Effects
Cell Signaling and Gene Expression:
The compound influences several cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis.
Impact on Cellular Metabolism:
In laboratory studies, it has been reported that varying concentrations of this compound can lead to different cellular responses. Lower doses may exhibit therapeutic effects, while higher doses can induce toxicity.
Molecular Mechanism
At the molecular level, this compound acts primarily through specific binding interactions with biomolecules. It can function as an agonist or antagonist at certain receptors, leading to either the activation or inhibition of enzymes. Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
The compound is involved in various metabolic pathways, particularly through interactions with cytochrome P450 enzymes. These enzymes play a significant role in the biotransformation and elimination of the compound from the body.
Transport and Distribution
Transport mechanisms for this compound within biological systems involve specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.
Case Study 1: Effects on Leishmania spp.
A related compound demonstrated significant leishmanicidal activity against Leishmania mexicana, inhibiting arginase activity by 68.27% and reducing parasite load by 71% in experimental models . This highlights the potential for compounds structurally similar to this compound to exhibit similar biological effects.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYLJNGOYAPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















